molecular formula C19H14F2N2O3 B2780928 1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941949-61-7

1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2780928
CAS RN: 941949-61-7
M. Wt: 356.329
InChI Key: VCUYJXKMCDLUSF-UHFFFAOYSA-N
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Description

“1-Allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide” is a chemical compound with the molecular formula C19H14F2N2O3 . Its average mass is 356.323 Da and its monoisotopic mass is 356.097260 Da .

Scientific Research Applications

Antimicrobial Agents

Compounds structurally related to 1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have been explored for their potential as antimicrobial agents. A series of compounds with the quinoline and thiazolidinone moieties have shown significant in vitro antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).

Bromination and Halocyclization Reactions

Research has also focused on the chemical behavior of related compounds under bromination conditions. The 1-N-allyl derivative, under these conditions, undergoes halocyclization to form oxazolo[3,2-a]quinolines. This reaction demonstrates the compound's reactivity and potential utility in synthetic organic chemistry for generating complex molecular architectures (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2011).

Asymmetric Synthesis of α-Hydroxycarboxylic Acid Derivatives

The allyl moiety in compounds such as 1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide serves as a substrate for asymmetric catalysis, enabling the synthesis of α-hydroxycarboxylic acid derivatives. These derivatives have applications in organic synthesis and medicinal chemistry, offering pathways to create enantiomerically enriched products with potential biological activities (Trost, Dogra, & Franzini, 2004).

Fluorescence and Anticancer Agents

Derivatives of 3-hydroxyquinoline-4(1H)-one have been synthesized and evaluated for their cytotoxic activity against cancer cell lines and for their fluorescent properties. These compounds, including those structurally related to 1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, could serve as potential anticancer and fluorescence agents, highlighting the versatility of the quinoline scaffold in medicinal and analytical chemistry applications (Funk et al., 2015).

properties

IUPAC Name

N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c1-2-9-23-15-6-4-3-5-12(15)17(24)16(19(23)26)18(25)22-14-10-11(20)7-8-13(14)21/h2-8,10,24H,1,9H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUYJXKMCDLUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

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